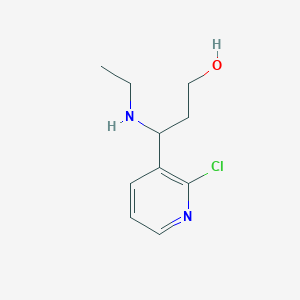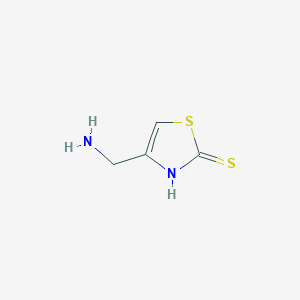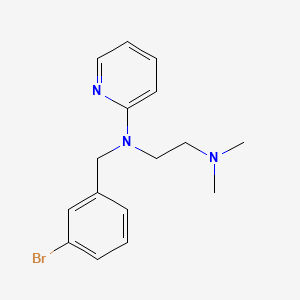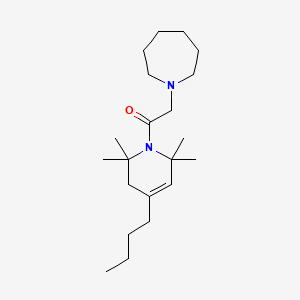
N-t-butyl-3-chloro-5-cyano-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-butyl-3-chloro-5-cyano-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-butyl-3-chloro-5-cyano-benzenesulfonamide typically involves the reaction of 3-chloro-5-cyano-benzenesulfonyl chloride with t-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-butyl-3-chloro-5-cyano-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of sulfonic acids.
Applications De Recherche Scientifique
N-t-butyl-3-chloro-5-cyano-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-t-butyl-3-chloro-5-cyano-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can exert antimicrobial effects. Additionally, the cyano and t-butyl groups contribute to its binding affinity and specificity towards other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but lacks the chloro and cyano groups.
N-t-butylbenzenesulfonamide: Similar structure but lacks the chloro and cyano groups.
3-chloro-5-cyano-benzenesulfonamide: Similar structure but lacks the t-butyl group.
Uniqueness
N-t-butyl-3-chloro-5-cyano-benzenesulfonamide is unique due to the presence of all three functional groups: t-butyl, chloro, and cyano. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13ClN2O2S |
|---|---|
Poids moléculaire |
272.75 g/mol |
Nom IUPAC |
N-tert-butyl-3-chloro-5-cyanobenzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O2S/c1-11(2,3)14-17(15,16)10-5-8(7-13)4-9(12)6-10/h4-6,14H,1-3H3 |
Clé InChI |
DJODEUDDRHVZEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

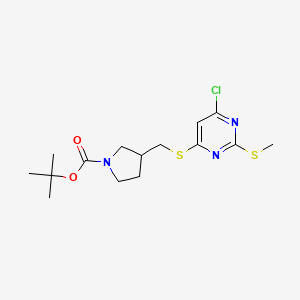
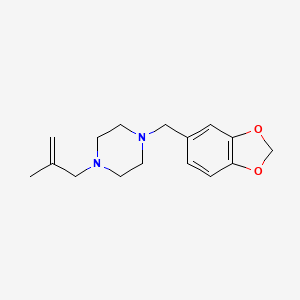

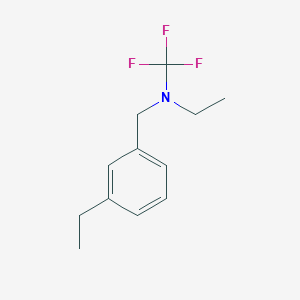
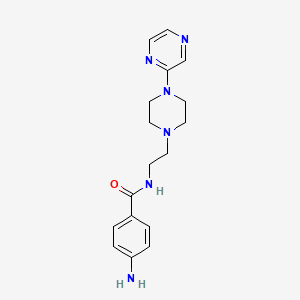
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)

